![molecular formula C54H48ClN2O4+ B13063330 3-(4-carboxybenzyl)-2-(2-(3-(2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13063330.png)
3-(4-carboxybenzyl)-2-(2-(3-(2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-carboxybenzyl)-2-(2-(3-(2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium” is a complex organic molecule that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the indole core, the introduction of carboxybenzyl groups, and the formation of the vinyl and cyclohexene moieties. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of Carboxybenzyl Groups: This step may involve the use of carboxybenzyl chloride and appropriate base catalysts.
Formation of Vinyl and Cyclohexene Moieties: This can be achieved through various coupling reactions, such as Heck or Suzuki coupling, using appropriate vinyl and cyclohexene precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a potential candidate for drug development.
Medicine
The compound may be investigated for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
It may be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Indole Derivatives: Such as indomethacin, tryptophan, and serotonin.
Carboxybenzyl Compounds: Such as carboxybenzyl chloride and carboxybenzyl alcohol.
Uniqueness
The compound’s unique structure, including the combination of carboxybenzyl, indole, vinyl, and cyclohexene moieties, distinguishes it from other similar compounds. This unique structure may confer specific biological activities and applications that are not observed in other compounds.
属性
分子式 |
C54H48ClN2O4+ |
|---|---|
分子量 |
824.4 g/mol |
IUPAC 名称 |
4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1 |
InChI 键 |
SPEHNGMUCASLRM-UHFFFAOYSA-O |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C/6\C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)

![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
![[5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
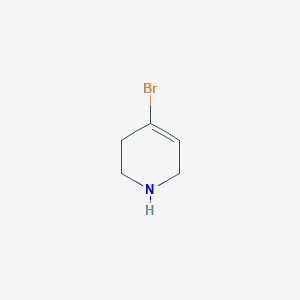
![3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13063265.png)
![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)
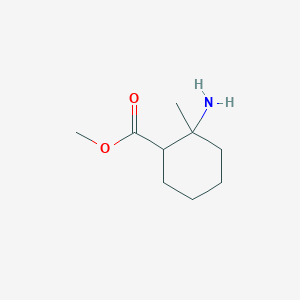
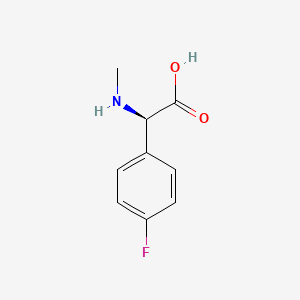
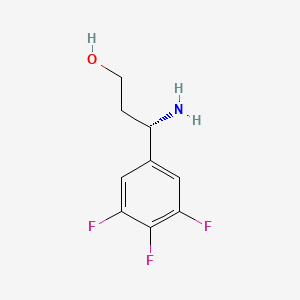
![5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B13063283.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063285.png)
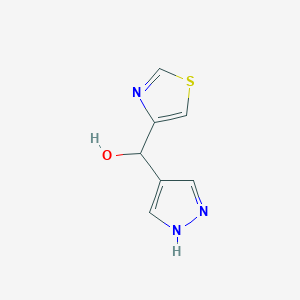
![(13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13063297.png)
